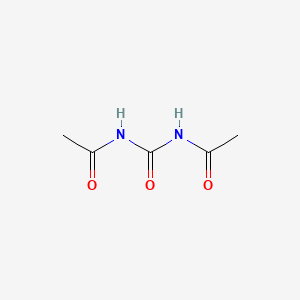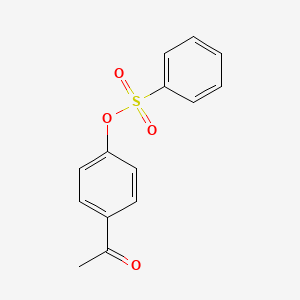![molecular formula C12H17N2O+ B11704992 1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)
1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-DIMETHYL-2-(2-OXOPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM is a heterocyclic compound that belongs to the pyrrolopyrazine family. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core with methyl and oxopropyl substituents. It has garnered interest in various fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DIMETHYL-2-(2-OXOPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM typically involves the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrazine and 1,3-diketones.
Introduction of Methyl Groups: Methylation reactions using methylating agents like methyl iodide or dimethyl sulfate can be employed to introduce methyl groups at the desired positions.
Addition of the Oxopropyl Group: The oxopropyl group can be introduced through acylation reactions using reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-DIMETHYL-2-(2-OXOPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or oxopropyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,6-DIMETHYL-2-(2-OXOPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,6-DIMETHYL-2-(2-OXOPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activities.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-DIMETHYL-2-(2-OXOPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZINE: Similar structure but lacks the ium ion.
1,6-DIMETHYL-2-(2-HYDROXYPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM: Similar structure with a hydroxypropyl group instead of an oxopropyl group.
Uniqueness
1,6-DIMETHYL-2-(2-OXOPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM is unique due to its specific substituents and the presence of the ium ion, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H17N2O+ |
|---|---|
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
1-(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl)propan-2-one |
InChI |
InChI=1S/C12H17N2O/c1-9-4-5-12-11(3)13(8-10(2)15)6-7-14(9)12/h4-5H,6-8H2,1-3H3/q+1 |
Clé InChI |
VBMOFXKZXKNIQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C2N1CC[N+](=C2C)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704913.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide](/img/structure/B11704917.png)
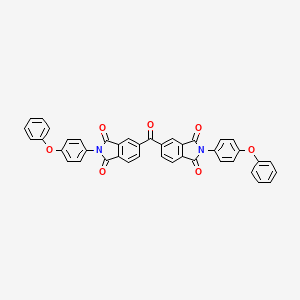

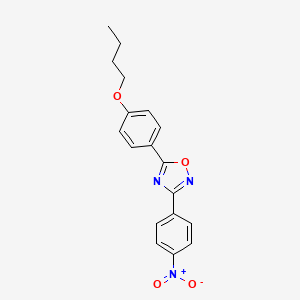
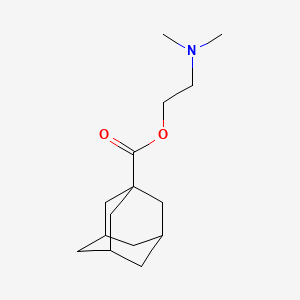
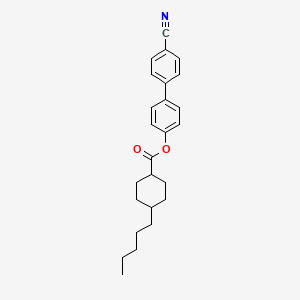
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B11704968.png)

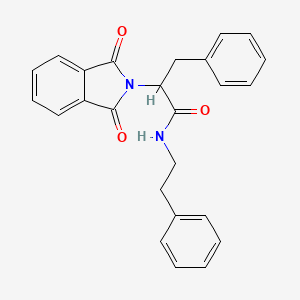
![3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704975.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704983.png)
